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Compound of Interest

Compound Name: N-Boc-2-chloroethylamine

Cat. No.: B130500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a common

synthetic route for N-Boc-2-chloroethylamine (tert-butyl (2-chloroethyl)carbamate), a versatile

building block in organic synthesis, particularly in the development of pharmaceutical agents.[1]

[2] Its utility lies in the orthogonal reactivity of the chloro group, a good leaving group for

nucleophilic substitution, and the Boc-protected amine, which allows for controlled deprotection

and subsequent functionalization.[1]

Spectroscopic Data
The structural integrity of N-Boc-2-chloroethylamine is confirmed through various

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. These methods provide a detailed fingerprint of the molecule's atomic and

functional group composition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For N-Boc-2-chloroethylamine, both ¹H and ¹³C NMR spectra provide characteristic

signals that confirm its structure.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms.[1] The key signals for N-Boc-2-chloroethylamine are summarized below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.93 broad singlet 1H NHCO

3.63 - 3.49 multiplet 2H ClCH₂

3.48 - 3.36 multiplet 2H CH₂NH

1.18 singlet 9H C(CH₃)₃

Solvent: CDCl₃,

Frequency: 400

MHz[2]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

155.8 C=O (carbamate)

79.8 C(CH₃)₃

45.7 CH₂Cl

32.8 CH₂NH

28.2 C(CH₃)₃

Solvent: CDCl₃, Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.[1]
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Wavenumber (cm⁻¹) Interpretation

3347 N-H stretch

2924, 2854 C-H stretch (aliphatic)

1725, 1709 C=O stretch (carbamate)

1503 N-H bend

1462 C-H bend

Sample: Pure[2]

Experimental Protocol: Synthesis of N-Boc-2-
chloroethylamine
The following protocol describes a common and efficient method for the synthesis of N-Boc-2-
chloroethylamine from 2-chloroethylamine hydrochloride.

Materials and Reagents
2-Chloroethylamine hydrochloride

Triethylamine (Et₃N)

Anhydrous dichloromethane (CH₂Cl₂)

Di-tert-butyl dicarbonate (Boc₂O)

Water (H₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (2 g, 17.0 mmol) and

triethylamine (2.37 mL, 17.0 mmol) in anhydrous dichloromethane (24 mL).[2]
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Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.[2]

Slowly add di-tert-butyl dicarbonate (3.6 mL, 15.3 mmol) to the stirred solution.[2]

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[2]

Upon completion of the reaction, wash the mixture sequentially with water and brine.[2]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[2]

The resulting product is N-Boc-2-chloroethylamine, obtained as a dark liquid (2.91 g, 99%

yield), which can often be used in subsequent steps without further purification.[2]

Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical flow of using spectroscopic data to confirm the

structure of the synthesized N-Boc-2-chloroethylamine.

Synthesis

Spectroscopic Analysis

NMR Details

Synthesis of N-Boc-2-chloroethylamine

IR Spectroscopy NMR Spectroscopy

Structural Confirmation

¹H NMR ¹³C NMR
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Caption: Workflow of Spectroscopic Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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